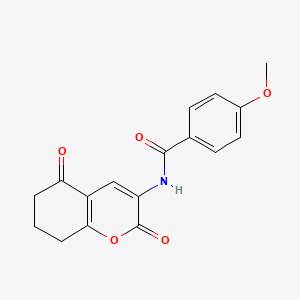

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide

Description

Properties

IUPAC Name |

N-(2,5-dioxo-7,8-dihydro-6H-chromen-3-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-22-11-7-5-10(6-8-11)16(20)18-13-9-12-14(19)3-2-4-15(12)23-17(13)21/h5-9H,2-4H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOWCKMCVIJLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCC3=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps :

Formation of the chromenyl intermediate: This step involves the cyclization of a suitable precursor to form the chromenyl ring structure.

Introduction of the methoxybenzenecarboxamide group: This step involves the reaction of the chromenyl intermediate with 4-methoxybenzenecarboxylic acid or its derivatives under appropriate conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and biological activities.

Mechanism of Action

The mechanism of action of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. This can lead to changes in cellular signaling pathways, gene expression, and metabolic activities, ultimately resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene Derivatives with Varied 2-Position Substituents

Evidence from synthetic studies highlights two closely related chromene derivatives:

- 2-Ethoxy-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one: This derivative replaces the 5,6,7,8-tetrahydro-2H-chromene core with a pyrimidinone-fused chromene system. The ethoxy group at position 2 introduces steric hindrance, reducing rotational freedom compared to the dioxo groups in the target compound.

- 2-Hydrazinyl-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one: The hydrazinyl group at position 2 enhances nucleophilicity, enabling reactivity with carbonyl compounds. In contrast, the dioxo groups in the target compound render it electrophilic at the ketone positions, making it susceptible to nucleophilic attack. This divergence in reactivity highlights the tunability of chromene derivatives for specific synthetic pathways .

Key Structural and Functional Differences:

Methoxy-Substituted Aromatic Compounds

The 4-methoxybenzenecarboxamide group in the target compound shares functional similarities with methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (). Both compounds utilize a methoxy-substituted aromatic ring, but the triazine-based compound incorporates additional electrophilic sites (bromo and formyl groups). The triazine core enables π-stacking interactions and cross-coupling reactivity, whereas the chromene system in the target compound favors planar stacking and keto-enol tautomerism. The methoxy group in both compounds enhances solubility in organic solvents, but the triazine derivative’s bromo substituent introduces steric and electronic challenges for further functionalization .

Electronic and Solubility Comparison:

- Target Compound: The methoxy group donates electron density via resonance, activating the benzene ring toward electrophilic substitution. The amide group contributes to polar interactions, making the compound moderately soluble in DMSO and methanol.

- Triazine Derivative : The electron-withdrawing triazine core counterbalances the methoxy group’s donating effects, creating a polarized system. The bromo and formyl groups further reduce solubility in aqueous media compared to the target compound .

Biological Activity

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound features a chromene core fused with a methoxy-substituted benzamide group. This unique structure contributes to its potential pharmacological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 5026-38-0 |

| Molecular Formula | C17H15NO5 |

| Molecular Weight | 299.31 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation and oxidative stress .

- Apoptosis Induction : Research indicates that the compound can induce apoptosis in cancer cells. For instance, studies have shown that it can upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

- Antioxidant Activity : The presence of the chromene structure is linked to antioxidant properties, which help in scavenging free radicals and reducing oxidative damage in cells .

Anticancer Activity

This compound exhibits significant anticancer properties across various cancer cell lines:

- Cell Lines Tested :

- Breast cancer (MDAMB231)

- Cervical cancer (HeLa)

- Liver cancer (HepG2)

The compound demonstrated IC50 values ranging from 34.98 µM to 667.35 µM against these cell lines. Notably, it showed higher sensitivity towards MDAMB231 cells .

Anti-inflammatory Activity

The anti-inflammatory effects are mediated through the inhibition of COX and LOX enzymes. This activity is crucial for developing therapeutics aimed at treating inflammatory diseases .

Antioxidant Activity

The compound's antioxidant properties contribute to its overall biological profile by protecting cells from oxidative stress and related damage .

Case Studies

- Study on Apoptosis Induction : In vitro studies showed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in MDAMB231 cells. This was associated with mitochondrial membrane potential disruption and activation of caspase pathways .

- Comparative Analysis with Other Compounds : When compared to other chromene derivatives like N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7,7-dimethyl derivatives, this compound exhibited distinct biological activities due to its unique substituents and structural features .

Q & A

Q. How can machine learning algorithms predict synthetic yields or side reactions for this compound?

- Methodological Answer : Train models on historical reaction data (solvent, catalyst, temperature) to predict outcomes. For example, random forest algorithms classify successful reactions based on descriptor sets (e.g., solvent polarity index, catalyst loading). Active learning loops iteratively refine predictions with new experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.